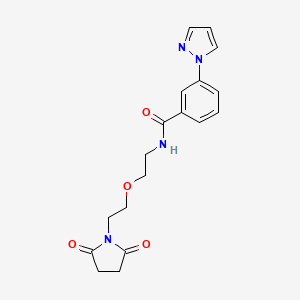

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide (molecular weight: ~355.26 g/mol) is a benzamide derivative featuring three critical structural motifs:

- An amide bond, enabling hydrogen bonding and structural rigidity.

This compound is hypothesized to be synthesized via coupling of 3-(1H-pyrazol-1-yl)benzoic acid with a functionalized amine containing the dioxopyrrolidin-ethoxyethyl moiety. Its structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., metal-organic frameworks) due to the pyrazole’s coordination capacity .

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-16-5-6-17(24)21(16)10-12-26-11-8-19-18(25)14-3-1-4-15(13-14)22-9-2-7-20-22/h1-4,7,9,13H,5-6,8,10-12H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPDASRUVYSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-(1H-pyrazol-1-yl)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Pyrrolidinone Moiety: The next step involves the introduction of the pyrrolidinone moiety. This can be done by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl ethyl ether in the presence of a base.

Final Coupling: The final step involves coupling the intermediate with 2-(2-aminoethoxy)ethanol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide exhibit significant anticancer properties. Pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic (MIA PaCa-2) and lung cancer (A549) cells. These compounds often inhibit the mTORC1 pathway and modulate autophagy, crucial for cancer cell survival under stress conditions.

Case Study: mTORC1 Inhibition

A study demonstrated that certain pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II. Such findings suggest that these compounds could serve as novel autophagy modulators with potential anticancer applications.

Anti-inflammatory Effects

Compounds containing pyrazole and dioxopyrrolidine moieties have also exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Dioxopyrrolidine Moiety : The orientation can influence the compound's interaction with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits mTORC1 pathway; promotes autophagy; effective against various cancer cell lines. |

| Anti-inflammatory | Inhibits COX enzymes; exhibits strong anti-inflammatory activity with low IC50 values. |

| Antimicrobial | Broad-spectrum activity against pathogens; disrupts bacterial growth mechanisms. |

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives to highlight key differences in functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence on Reactivity

- The pyrazole in the target compound enhances hydrogen-bonding interactions compared to the methyl group in the N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This makes the target more suitable for targeting biological receptors (e.g., kinases).

- The dioxopyrrolidin group introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine in proteases), unlike the inert hydroxy-dimethylethyl group in .

Solubility and Pharmacokinetics

- The ethoxyethyl linker in the target compound provides moderate solubility in polar aprotic solvents (e.g., DMSO), whereas PEGylated analogs (e.g., N-(PEG2-ethyl)-3-(1H-1,2,3-triazol-4-yl)benzamide) exhibit superior aqueous solubility due to hydrophilic PEG chains.

Applications

- The N,O-bidentate group in optimizes metal coordination for catalysis, while the pyrazole and dioxopyrrolidin in the target compound are tailored for drug design (e.g., irreversible enzyme inhibition).

- Triazole-containing analogs are preferred for click chemistry applications due to their bioorthogonal reactivity.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrazole moiety and a dioxopyrrolidine group, which are known to confer various biological properties. Its molecular formula is , and it exhibits a range of functional groups that may interact with biological targets.

Target Interactions

Research indicates that compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide may interact with specific receptors and enzymes:

- Calcium Channels : It is suggested that the compound may inhibit calcium currents mediated by L-type calcium channels (Cav 12), which are crucial for various cellular processes including neurotransmitter release and muscle contraction.

- Enzyme Inhibition : The pyrazole derivatives have been noted for their inhibitory effects on various enzymes, including those involved in inflammatory pathways and cancer progression .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has shown broad-spectrum anticonvulsant activity in animal models, suggesting that similar structural motifs may confer protective effects against seizures .

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. They exhibit significant inhibitory activity against key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways . This makes them promising candidates for cancer therapeutics.

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory responses. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in the pathogenesis of various inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(1H-pyrazol-1-yl)benzamide exhibits significant activity against several cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with specific molecular targets involved in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.4 | Apoptosis via caspase activation |

| HeLa | 12.9 | Inhibition of proliferation |

| MCF7 | 10.6 | Induction of cell cycle arrest |

Animal Studies

In vivo studies utilizing rodent models have confirmed the anticonvulsant efficacy of related compounds in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. These studies suggest that compounds with similar structures may offer therapeutic benefits in managing epilepsy .

Q & A

Q. Advanced

- Molecular Docking: Identify binding poses with enzymes (e.g., kinases) using software like AutoDock .

- Molecular Dynamics (MD): Simulate stability of ligand-target complexes over 100-ns trajectories .

- SAR Analysis: Compare with analogs (e.g., benzothiazole derivatives) to pinpoint critical substituents .

What initial biological assays are recommended for screening?

Q. Basic

- In Vitro Enzyme Assays: Test inhibition of proteases or kinases (IC₅₀ determination) .

- Cell-Based Models: Assess cytotoxicity (MTT assay) or functional responses (e.g., glucose uptake in hepatocytes) .

- Pharmacokinetic Screening: Evaluate metabolic stability in human liver microsomes (t₁/₂ > 60 min in ) .

Q. Advanced

- Substituent Modification: Replace ethoxy with PEGylated chains to enhance solubility .

- Prodrug Strategies: Mask the dioxopyrrolidine group with ester prodrugs for better oral bioavailability .

- Comparative Analysis: Use analogs like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide () to guide structural tweaks.

How to address metabolic instability in preclinical studies?

Q. Advanced

- Microsome Assays: Identify metabolic hotspots (e.g., oxidation of pyrazole) .

- Deuterium Incorporation: Replace vulnerable C-H bonds with C-D bonds to slow metabolism .

- Co-administration: Test cytochrome P450 inhibitors (e.g., ketoconazole) to prolong t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.